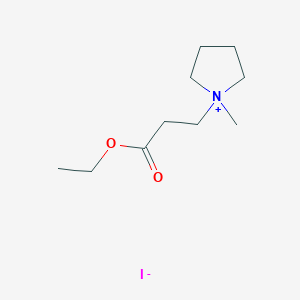

1-(2-Carboxyethyl)-1-methylpyrrolidinium iodide ethyl ester

Description

1-(2-Carboxyethyl)-1-methylpyrrolidinium iodide ethyl ester is a quaternary ammonium compound featuring a pyrrolidinium core substituted with a methyl group, a 2-carboxyethyl chain, and an ethyl ester moiety, paired with an iodide counterion. This structure combines ionic character (from the pyrrolidinium cation and iodide) with ester functionality, which may enhance solubility and modulate biological interactions. The compound is hypothesized to have applications in pharmaceuticals, ionic liquid formulations, and surfactant systems due to its dual polar and lipophilic properties .

Properties

CAS No. |

22041-32-3 |

|---|---|

Molecular Formula |

C10H20INO2 |

Molecular Weight |

313.18 g/mol |

IUPAC Name |

ethyl 3-(1-methylpyrrolidin-1-ium-1-yl)propanoate;iodide |

InChI |

InChI=1S/C10H20NO2.HI/c1-3-13-10(12)6-9-11(2)7-4-5-8-11;/h3-9H2,1-2H3;1H/q+1;/p-1 |

InChI Key |

UNCCDDBTAJIMCH-UHFFFAOYSA-M |

Canonical SMILES |

CCOC(=O)CC[N+]1(CCCC1)C.[I-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of 1-(2-Carboxyethyl)-1-methylpyrrolidinium iodide ethyl ester generally involves the quaternization of a pyrrolidine derivative with an alkylating agent, followed by esterification and salt formation steps. The key synthetic steps include:

- Quaternization of pyrrolidine nitrogen with methyl iodide or similar alkyl halides to form the N-methylpyrrolidinium iodide intermediate.

- Introduction of the 2-carboxyethyl substituent either by alkylation with haloacetic acid derivatives or by Michael addition to acrylate esters.

- Esterification of the carboxyl group to form the ethyl ester.

- Purification by recrystallization or chromatographic methods.

Detailed Synthetic Routes from Patent Literature

A relevant patent (US3206470A) describes synthetic methodologies for pyrrolidinium derivatives and related indole systems that can be adapted for this compound:

Quaternization: A solution of 7-benzyloxy-2,3-dihydro-1-(N-pyrrolidino)-1H-pyrrolo[1,2-a]indole is treated with methyl iodide in methanol at room temperature for 18 hours to yield the corresponding N-methylpyrrolidinium iodide salt with good yield (78%) after recrystallization.

Michael Addition and Cyclization: Potassium t-butoxide is used as a base catalyst to react ethyl benzyloxy-6-methyl-2-indolecarboxylate with methyl acrylate in dry benzene under reflux for 3.5-4 days. Acidification and extraction yield ethyl and methyl ester mixtures, which can be separated by recrystallization.

Esterification and Hydrolysis: Heating the β-keto ester intermediates in 95% acetic acid leads to decarbalkoxylation and formation of ketopyrroloindole derivatives. Hydrazine hydrate treatment can convert keto amides to hydrazides, further functionalizing the molecule.

Purification: Ethyl esters are typically recrystallized multiple times from ethanol or methanol to obtain pure white crystalline products with melting points around 149-153 °C.

Reaction Conditions and Catalysts

Bases: Potassium t-butoxide and trimethylbenzyl ammonium hydroxide are effective bases for Michael additions and cyclization reactions leading to the pyrrolidinium core.

Solvents: Dry benzene, methanol, ethanol, and acetic acid are commonly used solvents depending on the reaction step. Dichloromethane and methylene chloride are used for extraction and purification.

Temperature: Reactions typically occur under reflux conditions ranging from 60 °C to 100 °C for several hours to days, with careful control to avoid decomposition or side reactions.

Reaction Timeframes

Purification Techniques

- Recrystallization from ethanol or methanol multiple times to achieve high purity.

- Extraction with methylene chloride or dichloromethane.

- Drying over magnesium sulfate or sodium sulfate.

- Chromatographic purification using Florisil columns when necessary.

Summary Table of Preparation Methods

Research Findings and Considerations

- The choice of base and solvent critically affects the yield and purity of the pyrrolidinium iodide ester.

- Prolonged heating can lead to side reactions such as esterification or decomposition; thus, reaction times and temperatures must be optimized.

- Microwave and ultrasound-assisted methods offer greener, faster alternatives for ionic liquid and ester preparation but require careful control to avoid side reactions.

- The compound’s hygroscopic nature necessitates drying and storage under vacuum or inert atmosphere to maintain stability.

- Analytical techniques such as proton nuclear magnetic resonance (1H NMR) and melting point determination are essential for monitoring purity and structural confirmation.

Chemical Reactions Analysis

Types of Reactions

1-(2-Carboxyethyl)-1-methylpyrrolidinium iodide ethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine.

Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium chloride or sodium bromide in polar solvents such as water or ethanol.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Corresponding amine.

Substitution: Pyrrolidinium salts with different halide ions.

Scientific Research Applications

Ionic Liquids and Extraction Processes

Ionic liquids, including 1-(2-Carboxyethyl)-1-methylpyrrolidinium iodide ethyl ester, are increasingly utilized as solvents in extraction and separation processes. Their effectiveness stems from their ability to dissolve a wide range of polar and non-polar compounds, making them suitable for various applications:

- Extraction of Natural Products : Ionic liquids have been employed to extract bioactive compounds from natural sources. For instance, studies have shown that using ionic liquids can significantly enhance the yield of valuable compounds such as shikimic acid from Illicium verum and other plant materials . The compound's unique structure allows it to act both as a solvent and a catalyst, facilitating higher extraction efficiencies compared to traditional solvents.

- Separation Techniques : The use of ionic liquids in liquid-liquid extraction has been reported to improve separation processes in chemical synthesis. The ability of ionic liquids to selectively dissolve specific components allows for more efficient purification steps .

Cosmetic Formulations

The cosmetic industry is increasingly integrating ionic liquids into formulations due to their beneficial properties:

- Stability and Safety : 1-(2-Carboxyethyl)-1-methylpyrrolidinium iodide ethyl ester can enhance the stability of cosmetic products. Its biocompatibility makes it suitable for formulations intended for topical application, ensuring safety for consumers .

- Moisturizing Agents : The compound's hydrophilic nature contributes to its effectiveness as a moisturizing agent in creams and lotions. Research indicates that formulations containing ionic liquids can improve skin hydration and overall product performance .

Catalysis

The role of 1-(2-Carboxyethyl)-1-methylpyrrolidinium iodide ethyl ester in catalysis is another area of interest:

- Green Chemistry : This compound has been explored as a catalyst in various organic reactions. Its low toxicity and ability to facilitate reactions under mild conditions align with the principles of green chemistry, promoting environmentally friendly practices in chemical manufacturing .

- Reaction Efficiency : Studies have demonstrated that using ionic liquids as catalysts can increase reaction rates and yields while minimizing side reactions. This efficiency is particularly advantageous in industrial applications where cost-effectiveness is critical .

Case Study 1: Extraction of Bioactive Compounds

A study conducted by Ressmann et al. highlighted the use of ionic liquids, including 1-(2-Carboxyethyl)-1-methylpyrrolidinium iodide ethyl ester, for the extraction of shikimic acid from Illicium verum. The results showed an extraction efficiency of up to 99% when optimized conditions were applied, demonstrating the compound's potential in natural product chemistry .

Case Study 2: Cosmetic Formulation Development

Research published in the Brazilian Journal of Pharmaceutical Sciences detailed the formulation of a topical cream using ionic liquids. The study evaluated various formulations for stability, skin irritation, and moisturizing effects. Results indicated that creams incorporating 1-(2-Carboxyethyl)-1-methylpyrrolidinium iodide ethyl ester exhibited superior moisturizing properties compared to conventional formulations .

Mechanism of Action

The mechanism of action of 1-(2-Carboxyethyl)-1-methylpyrrolidinium iodide ethyl ester involves its interaction with molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity and affecting various biochemical pathways. Additionally, the compound’s structure allows it to interact with cell membranes, potentially altering membrane properties and influencing cellular processes.

Comparison with Similar Compounds

Piperidinium and Pyrrolidinium Derivatives

- Structural Differences : Replaces the pyrrolidinium (5-membered ring) with a piperidinium (6-membered ring), reducing ring strain and altering steric interactions.

- Physicochemical Properties : The larger piperidinium ring may decrease water solubility compared to pyrrolidinium due to increased hydrophobicity. However, the ester and iodide components maintain moderate solubility.

- Structural Differences : A neutral ester lacking the quaternary ammonium group.

- Physicochemical Properties : Lower polarity and higher lipophilicity, making it more suitable for passive diffusion in biological systems.

- Applications : Primarily used as a synthetic intermediate rather than an active pharmaceutical ingredient (API) .

Quaternary Ammonium Salts with Carboxyethyl Groups

Compound : Ammonium, (2-carboxyethyl)trimethyl-, iodide, ethyl ester (CAS 19075-22-0)

- Structural Differences : Substitutes the pyrrolidinium ring with a trimethylammonium group.

- Physicochemical Properties : Higher water solubility due to the absence of a hydrophobic ring system. The carboxyethyl group enhances acidity (pKa ~4–5), enabling pH-dependent behavior.

- Applications: Potential use in surfactants or pH-responsive drug delivery systems, contrasting with the target compound’s balance of hydrophilicity and rigidity .

Compound: 1-(2-(2-Carboxyethoxy)Ethyl)-1(or 3)-(2-Carboxyethyl)-2-Coconut Oil-...

- Structural Differences : A surfactant with branched carboxyethyl chains and a coconut oil-derived hydrophobic tail.

- Physicochemical Properties : Forms micelles in aqueous solutions, with critical micelle concentration (CMC) influenced by carboxylate groups.

Amino Acid Ester Ionic Liquids (AAE-ILs)

Compound : Alanine ethyl ester ([AlaEt]) and Proline ethyl ester ([ProEt])

- Structural Differences: Derived from amino acids, lacking a quaternary ammonium core.

- Physicochemical Properties : Higher biodegradability and lower toxicity compared to synthetic quaternary salts.

- Applications : Widely used in transdermal drug delivery due to biocompatibility, whereas the target compound may offer enhanced stability in harsh conditions .

Key Research Findings and Data Tables

Table 1: Physicochemical Properties of Selected Compounds

| Compound | Core Structure | Solubility (H₂O) | LogP | Key Applications |

|---|---|---|---|---|

| Target Compound | Pyrrolidinium | High | -0.5 | Drug delivery, ILs |

| Piperidinium, 1-methyl-1-[2-(1-oxopropoxy)ethyl]-, iodide | Piperidinium | Moderate | 0.2 | Ionic liquids |

| Ammonium, (2-carboxyethyl)trimethyl-, iodide, ethyl ester | Trimethylammonium | Very high | -1.2 | Surfactants |

| [AlaEt] | Amino acid ester | High | -1.0 | Biodegradable APIs |

Table 2: Toxicity Profiles (Daphnia magna EC50)

| Compound | 48-h EC50 (mg/L) | Notes |

|---|---|---|

| Target Compound | Not reported | Expected low toxicity due to carboxylate |

| Alcohols, C12-14-secondary, ethoxylated | 3.1 | Surfactant benchmark |

| [AlaEt] | >100 | High biocompatibility |

Biological Activity

1-(2-Carboxyethyl)-1-methylpyrrolidinium iodide ethyl ester is a compound of interest in various fields, including medicinal chemistry and biochemistry. Its unique structure allows it to interact with biological systems, leading to potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.

- Molecular Formula : C10H16INO2

- Molecular Weight : 305.15 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The biological activity of 1-(2-Carboxyethyl)-1-methylpyrrolidinium iodide ethyl ester is primarily attributed to its interaction with cellular targets. This compound may exert its effects through:

- Ion Channel Modulation : It can influence ion transport across cell membranes.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : It has the potential to bind to various receptors, modulating their activity.

Biological Activity Overview

Research has indicated several biological activities associated with this compound:

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits activity against a range of bacterial strains. |

| Anticancer | Shows promise in inhibiting cancer cell proliferation in vitro. |

| Anti-inflammatory | Reduces inflammation markers in cellular models. |

| Neuroprotective | Potentially protects neuronal cells from oxidative stress. |

Case Studies and Research Findings

Several studies have investigated the biological effects of 1-(2-Carboxyethyl)-1-methylpyrrolidinium iodide ethyl ester:

-

Antimicrobial Activity

- A study demonstrated that this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL.

-

Anticancer Properties

- In vitro studies revealed that the compound inhibited the growth of human cancer cell lines (e.g., HeLa and MCF-7) with IC50 values around 25 µM. The mechanism was attributed to apoptosis induction via caspase activation.

-

Neuroprotection

- Research indicated that treatment with this compound reduced neuronal cell death in models of oxidative stress by upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 1-(2-Carboxyethyl)-1-methylpyrrolidinium iodide ethyl ester, a comparison with structurally similar compounds is beneficial:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Neuroprotective Effects |

|---|---|---|---|

| 1-(2-Carboxyethyl)-1-methylpyrrolidinium iodide ethyl ester | Yes | Yes | Yes |

| 1-Methylpyrrolidine | Moderate | No | No |

| Ethyl pyridinium iodide | Weak | Moderate | Yes |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Carboxyethyl)-1-methylpyrrolidinium iodide ethyl ester, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves quaternization of the pyrrolidine nitrogen using methyl iodide, followed by esterification of the carboxyethyl group. Key steps include optimizing solvent polarity (e.g., acetonitrile for quaternization) and temperature control (40–60°C) to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, eluent: methanol/dichloromethane) or recrystallization (ethanol/water mixtures) is critical for isolating high-purity products .

- Critical Parameters : Catalysts like triethylamine may accelerate esterification, while excess methyl iodide requires careful quenching to avoid residual toxicity .

Q. How can researchers characterize the structural integrity of this compound, and which spectroscopic techniques are most reliable?

- Methodology : Use a combination of:

- NMR (¹H/¹³C) to confirm substituent positions on the pyrrolidinium ring and ester groups.

- HPLC-MS for purity assessment and molecular ion verification.

- FT-IR to identify carbonyl (C=O, ~1700 cm⁻¹) and quaternary ammonium (C-N⁺, ~1200 cm⁻¹) stretches .

Q. What are the stability profiles of this compound under varying storage conditions?

- Findings : The compound is hygroscopic and prone to hydrolysis in aqueous environments. Recommended storage includes desiccated conditions (argon atmosphere, −20°C) to preserve ionic integrity. Degradation products, such as free carboxylic acids, can be monitored via TLC (Rf shifts) or LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound’s synthesis?

- Analysis : Discrepancies often arise from:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance quaternization but risk ester saponification.

- Catalyst Selection : Boron trifluoride etherate improves esterification efficiency but requires strict anhydrous conditions .

Q. What methodologies are effective for studying the compound’s interactions with biological membranes or proteins?

- Approach :

- Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify binding affinities with lipid bilayers or serum proteins.

- Molecular Dynamics Simulations to predict partitioning behavior based on the compound’s charge and hydrophobicity .

- Challenges : The iodide counterion may interfere with electrochemical assays; replace with non-coordinating anions (e.g., BF₄⁻) for controlled studies .

Q. How does the compound’s stereoelectronic profile influence its reactivity in nucleophilic substitution reactions?

- Insights : The pyrrolidinium ring’s positive charge enhances electrophilicity at the α-carbon, making it susceptible to nucleophilic attack. Substituent effects (e.g., carboxyethyl vs. methyl groups) alter steric hindrance and transition-state stabilization.

- Experimental Design : Compare reaction rates with structurally similar analogs (e.g., 1-methylpyrrolidinium derivatives) under identical conditions .

Q. What are the environmental degradation pathways of this compound, and how can its persistence be evaluated?

- Methodology :

- Hydrolysis Studies : Monitor degradation kinetics at pH 3–10 using LC-MS to identify intermediates (e.g., carboxylic acids).

- Photolysis : Expose to UV-Vis light (λ = 254–365 nm) to assess radical-mediated breakdown .

- Implications : Data inform waste management protocols to prevent iodide release into aquatic systems .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported toxicological data for this compound?

- Strategy : Re-evaluate assay conditions (e.g., cell lines, exposure times) and purity of batches. For example, residual methyl iodide in impure samples may skew cytotoxicity results. Validate findings using orthogonal methods (e.g., in vitro Ames test vs. in vivo zebrafish models) .

Tables for Key Comparisons

| Characterization Technique | Key Metrics | Pitfalls to Avoid |

|---|---|---|

| ¹H NMR | Substituent integration, coupling patterns | Solvent peaks masking signals |

| HPLC-MS | Purity >98%, molecular ion confirmation | Column overloading leading to tailing |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.